

Vocacapsaicin (CA-008): A Technical Guide to its Development and History

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Compound of Interest

Compound Name: *Vocacapsaicin*

Cat. No.: *B3324628*

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Introduction

Vocacapsaicin (formerly CA-008) is a first-in-class, non-opioid analgesic agent developed by Concentric Analgesics for the management of post-surgical pain.[1] It is a water-soluble prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] Administered locally as a single dose during surgery, **vocacapsaicin** is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[4][5] The FDA has recognized its potential by granting both Fast Track and Breakthrough Therapy designations. This guide provides a comprehensive overview of the development, mechanism of action, and clinical evaluation of **vocacapsaicin**.

Development History and Rationale

The development of **vocacapsaicin** stems from the significant unmet need for effective, long-lasting, non-opioid pain management solutions in the postoperative setting. While opioids are potent analgesics, their use is associated with numerous side effects and the risk of dependence and addiction. Local anesthetics, another mainstay of postoperative pain control, offer a limited duration of action.

Capsaicin, the pungent component in chili peppers, has a long history as a topical analgesic. It selectively desensitizes C-fiber nociceptors, the nerve fibers that mediate dull, aching pain,

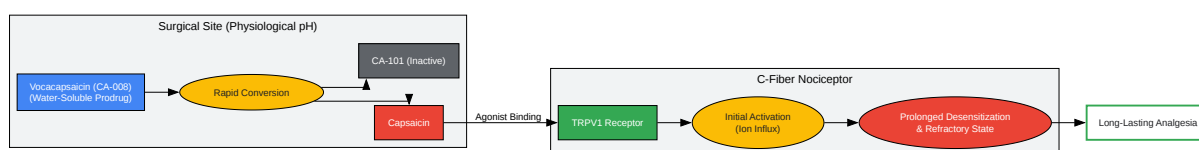
without causing numbness or muscle weakness. However, capsaicin's poor water solubility has historically limited its application for infiltration into a surgical site.

Concentric Analgesics developed **vocacapsaicin** as a water-soluble prodrug to overcome this limitation. This formulation allows for direct administration into the surgical wound, where it converts to capsaicin under physiological conditions, targeting pain at its source with limited systemic exposure.

Mechanism of Action

Vocacapsaicin's mechanism of action is a two-step process initiated upon its administration into the surgical site.

- **Prodrug Conversion:** **Vocacapsaicin** is a proprietary, water-soluble molecule that is stable in acidic solutions but rapidly converts to capsaicin and an inactive cyclic urea metabolite (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs via an intra-molecular cyclization-release mechanism.
- **TRPV1 Receptor Agonism and Desensitization:** The released capsaicin acts as a potent agonist on TRPV1 receptors, which are non-selective cation channels predominantly expressed on C-fiber sensory neurons. The initial activation of TRPV1 leads to an influx of calcium and sodium ions, causing a brief period of neuronal excitation. This is followed by a prolonged state of receptor desensitization and a durable refractory state in the nociceptor, resulting in long-lasting analgesia. This selective "defunctionalization" of pain-sensing neurons provides pain relief without affecting motor function or non-painful sensations.



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Mechanism of **Vocacapsaicin** conversion and subsequent TRPV1 receptor modulation.

Preclinical Development

The safety and tolerability of **vocacapsaicin**, as well as its effect on bone healing, were evaluated in preclinical osteotomy models in rats and rabbits.

Experimental Protocols

- Rat Femoral Osteotomy Model:
 - Subjects: Rats underwent a unilateral femoral osteotomy.
 - Treatment: A single perioperative dose of **vocacapsaicin** (vehicle, 0.15, 0.3, or 0.6 mg/kg) was administered by instillation directly onto the surgical site before wound closure.
 - Assessments: Animals were monitored for mortality, clinical signs, body weight, and food consumption. Bone healing was evaluated at 4 and 8 weeks post-surgery via macroscopic and microscopic examination, radiography, densitometry, and biomechanical testing.
 - Pharmacokinetics: Systemic exposure to **vocacapsaicin** and its metabolites was assessed.
- Rabbit Ulnar Osteotomy Model:
 - Subjects: Rabbits underwent a unilateral ulnar osteotomy.
 - Treatment: A single perioperative dose of **vocacapsaicin** (vehicle, 0.256 or 0.52 mg), alone or in combination with 0.5% ropivacaine, was administered via a combination of infiltration and instillation.
 - Assessments: Bone healing was evaluated at 2 and 10 weeks post-surgery.
 - Pharmacokinetics: PK characteristics of **vocacapsaicin**, CA-101, and capsaicin were determined.

Key Preclinical Findings

- **Vocacapsaicin** was well tolerated locally and systemically in both models.
- There were no adverse effects on mortality, clinical signs, body weight, or food consumption.
- Importantly, **vocacapsaicin** did not have any deleterious effects on bone healing at any dose tested.
- Systemic exposure to **vocacapsaicin** and its metabolites was transient.

Clinical Development

Vocacapsaicin has been evaluated in multiple clinical trials across different surgical models, consistently demonstrating significant reductions in postoperative pain and opioid consumption.

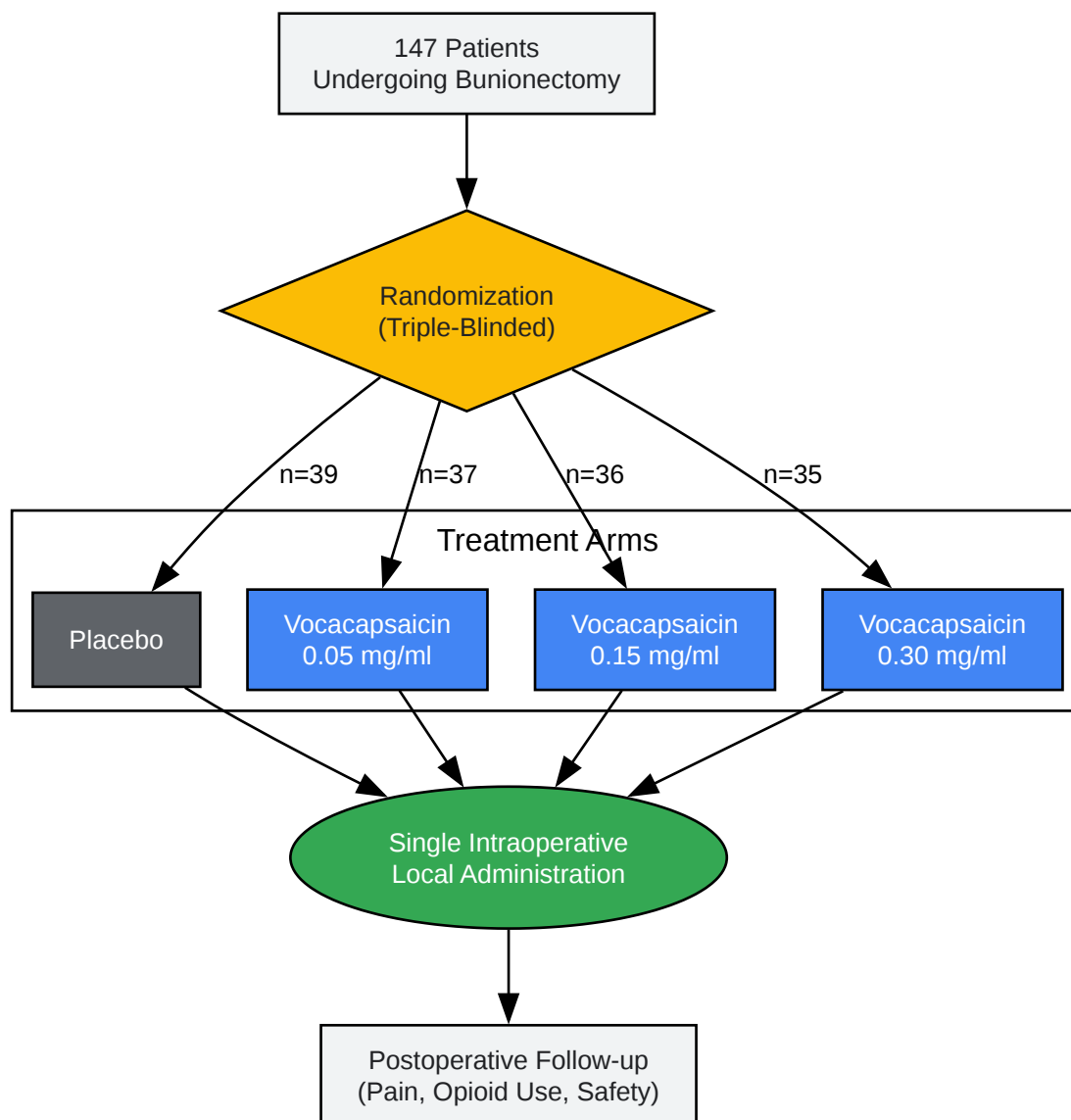
Phase 1b Bunionectomy Study

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in 40 patients undergoing bunionectomy.

- Primary Objective: To evaluate the safety and pharmacokinetics of **vocacapsaicin**.
- Key Findings:
 - The drug was well-tolerated at all dose levels.
 - The highest dose showed a statistically significant and clinically meaningful reduction in pain intensity (over 50%) compared to the control group, lasting up to 168 hours (one week).
 - A nearly 50% reduction in opioid consumption was also observed.
 - Systemic exposure was limited; except for the highest dose, **vocacapsaicin** was undetectable in plasma after 45 minutes.

Phase 2 Bunionectomy Study

A larger, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial was conducted in 147 patients undergoing bunionectomy to further evaluate efficacy and safety.



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